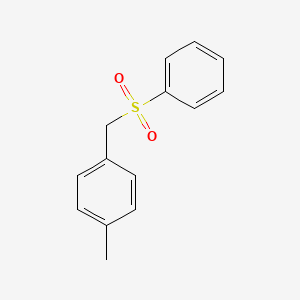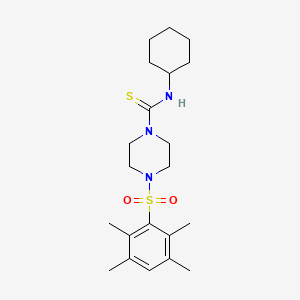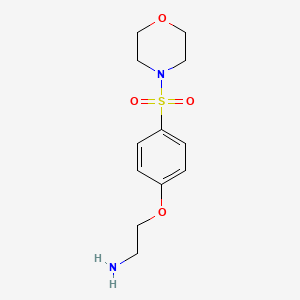
Phenyl(4-methylbenzyl) sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(4-methylbenzyl) sulfone, also known as Dapsone, is a synthetic compound with antibacterial and anti-inflammatory properties. It was first synthesized in 1908 by Ernest Fourneau, a French chemist, and was later used as a treatment for leprosy in the 1940s. Since then, it has been used to treat a variety of bacterial infections, including acne, dermatitis herpetiformis, and malaria.
Wirkmechanismus
The exact mechanism of action of Phenyl(4-methylbenzyl) sulfone is not fully understood. However, it is believed to work by inhibiting the synthesis of dihydrofolic acid, which is essential for bacterial growth. It may also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Phenyl(4-methylbenzyl) sulfone has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species, which can lead to oxidative stress and inflammation. Additionally, it has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenyl(4-methylbenzyl) sulfone in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a variety of bacterial species, making it a useful tool for studying bacterial infections. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Phenyl(4-methylbenzyl) sulfone. One area of interest is its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is interest in developing new formulations of Phenyl(4-methylbenzyl) sulfone that can be used in combination with other drugs to enhance its antibacterial activity. Finally, there is ongoing research into the mechanism of action of Phenyl(4-methylbenzyl) sulfone, which may lead to the development of new drugs with similar properties.
Synthesemethoden
The synthesis of Phenyl(4-methylbenzyl) sulfone involves the reaction of 4-methylbenzenesulfonyl chloride with aniline in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Phenyl(4-methylbenzyl) sulfone has been extensively studied for its antibacterial and anti-inflammatory properties. It has been shown to inhibit the growth of a variety of bacterial species, including Mycobacterium leprae, Staphylococcus aureus, and Propionibacterium acnes. Additionally, it has been used as a treatment for inflammatory skin conditions, such as dermatitis herpetiformis and acne vulgaris.
Eigenschaften
IUPAC Name |
1-(benzenesulfonylmethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-12-7-9-13(10-8-12)11-17(15,16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHANKFHVYWTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonylmethyl)-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)
![[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate](/img/structure/B7468410.png)

![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468424.png)
![1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468428.png)
![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)

![2-[[4-amino-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B7468455.png)


![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)